8-Hydroxy Warfarin-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

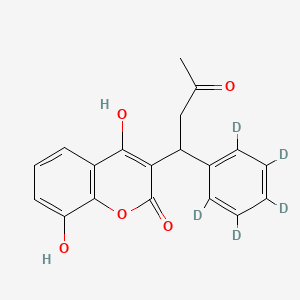

8-Hydroxy Warfarin-d5 is a labeled minor metabolite of Warfarin, specifically a deuterated form of 8-Hydroxy Warfarin. The presence of deuterium atoms makes it easier to identify and track in mass spectrometry analysis. This compound is used extensively in proteomics research and pharmacokinetic studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

8-Hydroxy Warfarin-d5 is generally prepared by chemical synthesis. One specific step involves replacing a hydrogen atom with a deuterium atom through a deuteration reaction in an appropriate substrate . The Fenton reaction is also utilized to insert hydroxylation into the parent compound, Warfarin, by hydroxyl and hydroperoxyl radicals generated by Fe2+/Fe3+ redox reaction with hydrogen peroxide .

Industrial Production Methods

Industrial production methods for this compound involve advanced oxidation processes and multiple reaction monitoring using gas chromatography-mass spectrometry (GC-MS). The analytes are derivatized using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide, and the derivatization yield of Warfarin is determined using isotopically labeled reference compounds .

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy Warfarin-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different hydroxylated metabolites.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: Deuterium atoms can be substituted with hydrogen atoms or other isotopes.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific pH levels, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various hydroxylated metabolites of Warfarin, such as 4′-hydroxy Warfarin and 10-hydroxy Warfarin .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

8-Hydroxy Warfarin-d5 is primarily studied for its role in understanding the metabolic pathways of warfarin. The compound serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling, which allows researchers to trace metabolic processes without interference from endogenous compounds.

- Metabolic Pathways : Research indicates that 8-hydroxy warfarin is a significant metabolite formed through cytochrome P450-mediated hydroxylation of warfarin. It plays a crucial role in the overall pharmacological activity of warfarin by influencing its elimination and activity levels in patients .

- Impact on Drug Interactions : Studies have shown that hydroxywarfarins, including this compound, can inhibit the metabolism of warfarin itself by affecting the activity of CYP2C9, an enzyme critical for warfarin metabolism. This inhibition can lead to altered therapeutic outcomes and necessitates careful monitoring of patients on anticoagulant therapy .

Analytical Chemistry

This compound is extensively utilized in analytical chemistry, particularly in mass spectrometry.

- High-Resolution Mass Spectrometry : The compound is used as an internal standard in high-resolution mass spectrometric analyses to quantify warfarin and its metabolites accurately. Its deuterated nature enhances the sensitivity and specificity of detection methods .

- Fragmentation Studies : Research involving electron impact ionization has elucidated fragmentation pathways of this compound, providing insights into its structural characteristics and aiding in the identification of related compounds .

Toxicological Studies

The compound's role extends into toxicology, where it helps understand the safety profiles of warfarin derivatives.

- Neurotoxicity Assessment : In studies involving traumatic brain injury models, this compound has been instrumental in assessing the exacerbation of injuries due to anticoagulant therapy. Elevated levels of warfarin and its metabolites post-injury suggest increased risks for cerebral hemorrhage, highlighting the need for careful management in patients with head injuries .

Clinical Implications

The implications of this compound extend into clinical settings, particularly concerning anticoagulation therapy.

- Dosing Strategies : Understanding the pharmacodynamics of this compound aids clinicians in developing more effective dosing strategies for patients on warfarin therapy, especially those exhibiting variable responses due to genetic factors affecting drug metabolism .

- Monitoring Therapeutic Levels : The compound's use as a reference standard facilitates more accurate monitoring of therapeutic levels of warfarin and its metabolites, which is critical for preventing adverse events such as bleeding or thrombosis .

Wirkmechanismus

The mechanism of action of 8-Hydroxy Warfarin-d5 involves its role as a metabolite of Warfarin. Warfarin is a vitamin K antagonist that inhibits the production of vitamin K by vitamin K epoxide reductase. This inhibition affects the γ-carboxylation of coagulation factors VII, IX, X, and thrombin, leading to anticoagulant effects . The deuterated form, this compound, is used to study these pathways more precisely due to its distinct mass spectrometric properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Warfarin-d5: Another deuterated form of Warfarin, used for similar analytical purposes.

8-Hydroxy Warfarin β-D-glucuronide: A glucuronidated metabolite of 8-Hydroxy Warfarin.

Synthetic Coumarin Derivatives: Various coumarin-based compounds with anticoagulation and antiplatelet aggregation properties.

Uniqueness

8-Hydroxy Warfarin-d5 is unique due to its specific labeling with deuterium, which allows for precise tracking and identification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and proteomics research .

Eigenschaften

CAS-Nummer |

94820-66-3 |

|---|---|

Molekularformel |

C9H11O5D5 |

Molekulargewicht |

329.37 |

IUPAC-Name |

4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |

Aussehen |

White Solid |

melting_point |

187-189 °C |

Reinheit |

95% by HPLC; 98% atom D |

Verwandte CAS-Nummern |

17834-04-7 (unlabelled) |

Synonyme |

4,8-Dihydroxy-3-[3-oxo-1-(phenyl-d5)-butyl]-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin-d5 |

Tag |

Warfarin Impurities |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.